molecular formula C9H12BrN3O B11779122 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one

5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one

Cat. No.: B11779122
M. Wt: 258.12 g/mol
InChI Key: LNHKKQNDFYQFTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids. This compound is characterized by the presence of a bromine atom at the 5th position, a cyclopentylamino group at the 6th position, and a keto group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrimidine derivative.

    Amination: The cyclopentylamino group is introduced at the 6th position through nucleophilic substitution reactions. This step involves the reaction of the brominated pyrimidine with cyclopentylamine under reflux conditions.

    Oxidation: The final step involves the oxidation of the intermediate to form the keto group at the 4th position. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The keto group can undergo reduction to form the corresponding alcohol, while the amino group can be oxidized to form nitro derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

    Bromination: Bromine, N-bromosuccinimide (NBS)

    Amination: Cyclopentylamine, reflux conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

Major Products Formed

    Substitution Products: Various substituted pyrimidines

    Reduction Products: Alcohol derivatives

    Condensation Products: Schiff bases

Scientific Research Applications

5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopentylamino group enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-6-chloropyrimidin-4-amine
  • 5-Bromo-6-(difluoromethyl)pyrimidin-4-amine
  • 5-Bromo-6-(trifluoromethyl)pyrimidin-4-amine

Uniqueness

5-Bromo-6-(cyclopentylamino)pyrimidin-4(3H)-one is unique due to the presence of the cyclopentylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and potential interactions with hydrophobic pockets in biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H12BrN3O

Molecular Weight

258.12 g/mol

IUPAC Name

5-bromo-4-(cyclopentylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C9H12BrN3O/c10-7-8(11-5-12-9(7)14)13-6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,12,13,14)

InChI Key

LNHKKQNDFYQFTG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=C(C(=O)NC=N2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.